

EPI-001 solubility and preparation for laboratory use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EPI-001

Cat. No.: B1671478

[Get Quote](#)

Application Notes and Protocols for EPI-001 For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory use of **EPI-001**, a novel androgen receptor (AR) antagonist. The information included covers solubility, preparation of solutions for both in vitro and in vivo studies, and its mechanism of action.

Product Information

Chemical Name	3-(4-(2-(4-(3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol
Molecular Formula	C ₂₁ H ₂₇ ClO ₅
Molecular Weight	394.89 g/mol
CAS Number	227947-06-0

Solubility and Storage

Proper storage and handling of **EPI-001** are crucial for maintaining its stability and activity. The compound should be stored as a powder at -20°C for up to three years.^[1] Stock solutions,

once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[1][2]

The solubility of **EPI-001** in various solvents is summarized in the table below. It is important to use fresh, anhydrous solvents, as moisture can reduce solubility, particularly in DMSO.[1]

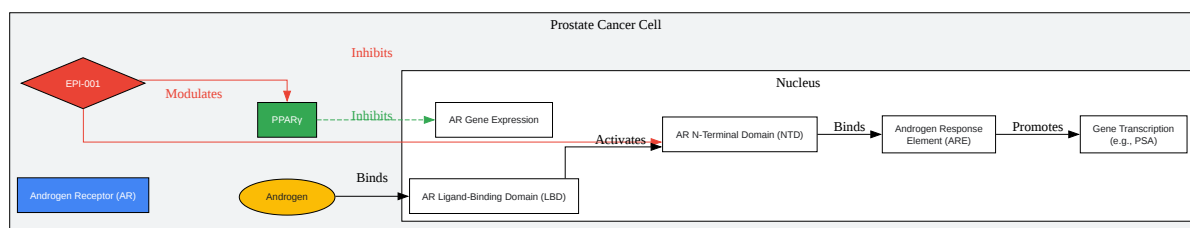
Solvent	Solubility	Molar Concentration (approx.)
DMSO	79 mg/mL[1][3]	200.05 mM[1][3]
Ethanol	79 mg/mL[1][3]	200.05 mM
DMF	20 mg/mL[4]	50.65 mM
Water	Insoluble[1][3]	-

Note: For some solvents, heating and/or sonication may be required to aid dissolution.[2]

Mechanism of Action

EPI-001 is a first-in-class antagonist of the androgen receptor (AR) that uniquely targets the N-terminal domain (NTD).[5][6] This is distinct from traditional antiandrogens that target the C-terminal ligand-binding domain (LBD).[5] By binding to the NTD, **EPI-001** inhibits protein-protein interactions that are essential for AR transcriptional activity.[5][6]

Additionally, **EPI-001** has been shown to act as a selective peroxisome proliferator-activated receptor-gamma (PPAR γ) modulator.[1][7] This dual mechanism leads to the inhibition of AR expression and activity, making it a promising agent for castration-resistant prostate cancer (CRPC).[7]



[Click to download full resolution via product page](#)

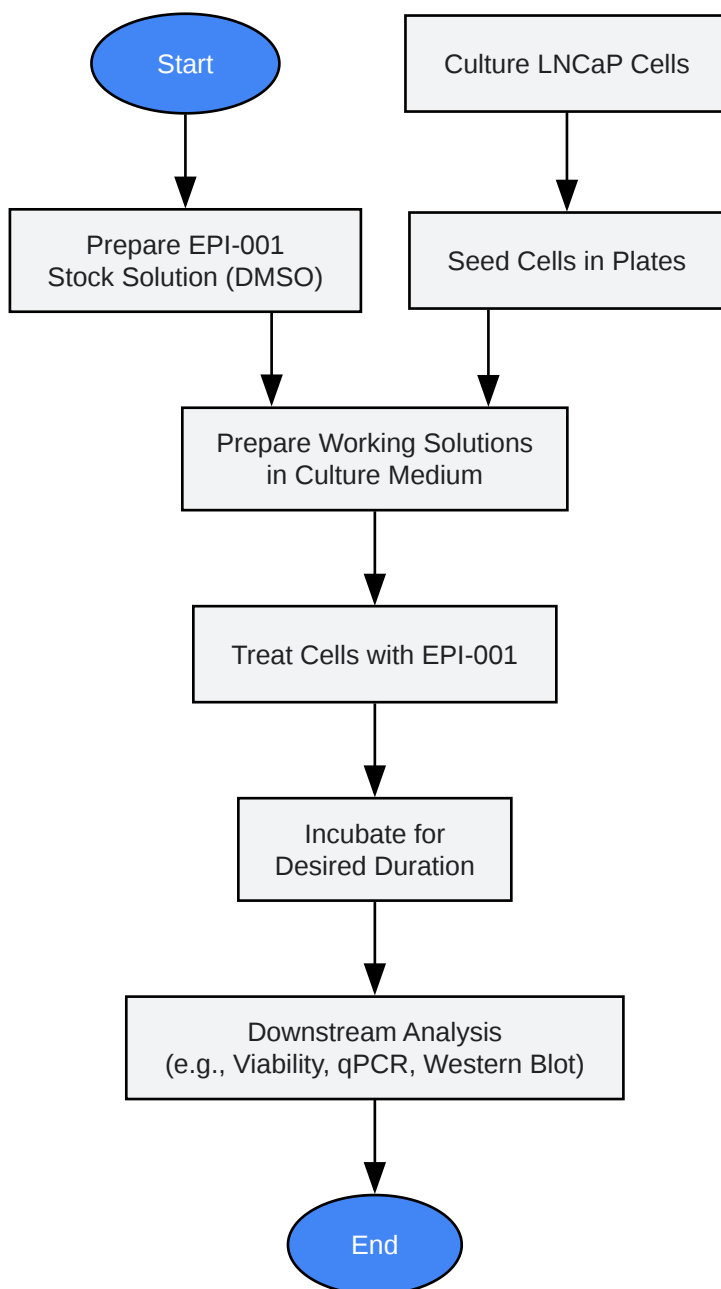
Caption: Simplified signaling pathway of **EPI-001** action.

Experimental Protocols

In Vitro Studies

- To prepare a 10 mM stock solution of **EPI-001**, dissolve 3.95 mg of **EPI-001** powder in 1 mL of anhydrous DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
- Culture LNCaP cells in appropriate media and conditions.
- For experiments, seed cells in multi-well plates and allow them to adhere overnight.
- Prepare working solutions of **EPI-001** by diluting the stock solution in the cell culture medium to the desired final concentrations (e.g., 10-50 μM).^{[7][8]}

- For androgen-dependent studies, cells can be pre-treated with **EPI-001** for 1 hour before the addition of an androgen like R1881.^[1]
- Incubate the cells with **EPI-001** for the desired duration (e.g., 24-96 hours) before performing downstream analyses such as cell proliferation assays, gene expression analysis (qRT-PCR), or protein expression analysis (Western blotting).



[Click to download full resolution via product page](#)

Caption: General workflow for in vitro experiments with **EPI-001**.

In Vivo Studies

For a 1 mL working solution suitable for IV administration, the following protocol can be used.

[1] It is recommended to prepare this solution fresh before each use.

- Start with a clarified DMSO stock solution of **EPI-001** (e.g., 79 mg/mL).
- Add 50 μ L of the **EPI-001** DMSO stock solution to 400 μ L of PEG300. Mix until the solution is clear.
- To this mixture, add 50 μ L of Tween 80 and mix until clear.
- Finally, add 500 μ L of sterile ddH₂O to bring the total volume to 1 mL.

This results in a final vehicle composition of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

A homogeneous suspension for oral gavage can be prepared as follows:[1]

- To prepare a 5 mg/mL suspension, weigh 5 mg of **EPI-001** powder.
- Add the powder to 1 mL of a Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water).
- Mix thoroughly to obtain a homogeneous suspension.

For studies involving mouse xenografts, **EPI-001** has been administered intravenously at a dose of 50 mg/kg.[1][2] The dosing schedule and route of administration may need to be optimized depending on the specific animal model and experimental design.

Concluding Remarks

EPI-001 represents a significant advancement in the development of therapeutics for prostate cancer due to its unique mechanism of action. The protocols and data presented in these application notes are intended to serve as a guide for researchers. It is recommended that investigators optimize these protocols for their specific experimental systems. For further

details on the chemical synthesis and stereoisomers of **EPI-001**, refer to the primary literature. [9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. caymanchem.com [caymanchem.com]
- 5. EPI-001 - Wikipedia [en.wikipedia.org]
- 6. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EPI-001 is a selective peroxisome proliferator-activated receptor-gamma modulator with inhibitory effects on androgen receptor expression and activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. EPI-001, a compound active against castration-resistant prostate cancer, targets transactivation unit 5 of the androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [EPI-001 solubility and preparation for laboratory use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671478#epi-001-solubility-and-preparation-for-laboratory-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com